Bromazine

Catalog No.
S569621
CAS No.
118-23-0
M.F
C17H20BrNO
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromazine

CAS Number

118-23-0

Product Name

Bromazine

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Solubility

3.45e-03 g/L

Synonyms

ambodryl, bromazine, bromodiphenhydramine, bromodiphenhydramine hydrochloride

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Energy Storage

Application Summary: Bromazine is used in the development of Zinc-Bromine Flow Batteries (ZBFBs) . These batteries are considered promising candidates for large-scale stationary energy storage due to their inherent scalability, flexibility, low cost, and environmentally friendly characteristics .

Methods of Application: The development of ZBFBs involves the design of various components such as electrodes, separators, and electrolytes . The focus is on understanding the fundamental electrochemistry and functional components of ZBFBs, with an emphasis on the technical challenges of reaction chemistry, development of functional materials, and their application in ZBFBs .

Results or Outcomes: Their continued development still presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .

Neurology

Application Summary: Bromazine hydrochloride has been studied for its effects on complex, coordinated, reflex activity in albino rats .

Methods of Application: In the study, Bromazine hydrochloride was administered to albino rats in oral and subcutaneous doses up to 200 mg./kg. of body weight .

Results or Outcomes: The study found that Bromazine hydrochloride had no effect upon a measurement of complex, coordinated, reflex activity in albino rats .

Medicine

Application Summary: Bromazine, sold under the brand names Ambodryl, Ambrodil, and Deserol among others, is an antihistamine and anticholinergic medication of the ethanolamine class . It is an analogue of diphenhydramine with a bromine substitution on one of the phenyl rings .

Methods of Application: Bromazine is administered orally and is used to treat symptoms of allergies, hay fever, and the common cold . These symptoms include rash, itching, watery eyes, itchy eyes/nose/throat, cough, runny nose, and sneezing .

Results or Outcomes: Bromazine is effective in relieving allergy symptoms, but continuous and/or cumulative use of anticholinergic medications, including first-generation antihistamines, is associated with a higher risk for cognitive decline and dementia in elderly people .

Bromazine is a compound that falls under the category of phenothiazine derivatives, primarily known for its use as an antipsychotic medication. It is characterized by its structure, which includes a bromine atom attached to a phenothiazine backbone. The compound is notable for its sedative and antipsychotic properties, making it significant in the treatment of various psychiatric disorders. Bromazine's chemical formula is C₁₄H₁₂BrN₃S, and it exhibits a range of pharmacological effects due to its ability to interact with various neurotransmitter systems in the brain.

Typical of phenothiazine derivatives:

  • Electrophilic Substitution: The presence of the bromine atom enhances the electrophilic nature of the aromatic ring, allowing for further substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
  • Reduction Reactions: Bromazine can be reduced to form less polar derivatives, which may have altered biological activity.
  • Oxidation: The sulfur atom in the phenothiazine structure can be oxidized to form sulfoxides or sulfones, which may exhibit different pharmacological properties.

These reactions are essential for modifying the compound for pharmaceutical applications or studying its mechanism of action.

Bromazine exhibits a range of biological activities:

  • Antipsychotic Effects: It is primarily used to treat schizophrenia and other psychotic disorders by blocking dopamine receptors in the brain, which helps reduce symptoms such as hallucinations and delusions.
  • Sedative Properties: Bromazine has sedative effects, making it useful in managing anxiety and agitation.
  • Antiemetic Activity: It can also be effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

Research indicates that bromazine's efficacy may be attributed to its interaction with serotonin and histamine receptors in addition to dopamine receptors.

Bromazine can be synthesized through several methods:

  • Bromination of Phenothiazine: The most common method involves brominating phenothiazine using bromine or brominating agents like N-bromosuccinimide. This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
  • Alkylation Reactions: Subsequent alkylation of the nitrogen atom in the phenothiazine structure can yield various derivatives of bromazine, enhancing its pharmacological profile.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including oxidation and reduction processes, to achieve specific modifications that improve efficacy or reduce side effects.

Bromazine is primarily utilized in clinical settings for:

  • Psychiatric Treatments: As an antipsychotic agent, it is prescribed for managing schizophrenia and other severe mental health conditions.
  • Sedation: It is used in preoperative settings to calm patients before surgical procedures.
  • Antiemetic Use: Its ability to control nausea makes it beneficial for patients experiencing chemotherapy-induced vomiting.

Studies on bromazine have revealed significant interactions with various neurotransmitter systems:

  • Dopaminergic System: Bromazine acts as a dopamine antagonist, which is crucial for its antipsychotic effects. This interaction helps mitigate symptoms associated with dopamine dysregulation in psychotic disorders.
  • Serotonergic System: Research indicates that bromazine also interacts with serotonin receptors, contributing to its sedative and anxiolytic properties.
  • Histaminergic System: Its action on histamine receptors may explain some of its sedative effects, as antihistamines are known to induce drowsiness.

Bromazine shares structural and functional similarities with several other compounds within the phenothiazine class and related classes. Here are some comparable compounds:

Compound NameChemical StructureKey Characteristics
ChlorpromazineC₁₄H₁₄ClN₃SFirst-generation antipsychotic; strong dopamine antagonist.
ThioridazineC₁₄H₁₈N₂SAntipsychotic with sedative properties; affects serotonin receptors.
FluphenazineC₂₁H₂₄F₂N₂SLong-acting antipsychotic; primarily used for schizophrenia treatment.
PerphenazineC₁₈H₁₈N₂SAntipsychotic with similar mechanisms; used for acute psychosis.

Uniqueness of Bromazine

Bromazine's uniqueness lies in its specific bromination at the phenothiazine structure, which enhances its pharmacological profile compared to other compounds like chlorpromazine or thioridazine. This modification allows for distinct interactions with neurotransmitter systems, potentially leading to different therapeutic outcomes or side effect profiles. Additionally, bromazine's sedative properties may be more pronounced than those of some other antipsychotics, making it a valuable option in specific clinical scenarios.

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

333.07283 g/mol

Monoisotopic Mass

333.07283 g/mol

Heavy Atom Count

20

LogP

4
4

UNII

T032BI7727

Related CAS

1808-12-4 (hydrochloride)

Drug Indication

For management of symptoms related to hay fever and other types of allergy and used to help bring up phlegm, thin secretions, and make a cough productive.

Pharmacology

Bromodiphenhydramine is an antihistamine of the ethanolamine class. Ethanolamine antihistamines have significant antimuscarinic activity and produce marked sedation in most patients. In addition to the usual allergic symptoms, the drug also treats irritant cough and nausea, vomiting, and vertigo associated with motion sickness. It also is used commonly to treat drug-induced extrapyramidal symptoms as well as to treat mild cases of Parkinson's disease. Rather than preventing the release of histamine, as do cromolyn and nedocromil, Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. Bromodiphenhydramine competitively antagonizes the effects of histamine on HA-receptors in the GI tract, uterus, large blood vessels, and bronchial muscle. Ethanolamine derivatives have greater anticholinergic activity than do other antihistamines, which probably accounts for the antidyskinetic action of Bromodiphenhydramine. This anticholinergic action appears to be due to a central antimuscarinic effect, which also may be responsible for its antiemetic effects, although the exact mechanism is unknown.
Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AA - Aminoalkyl ethers
R06AA01 - Bromazine

Mechanism of Action

Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.

Other CAS

118-23-0
1808-12-4

Absorption Distribution and Excretion

Well absorbed in the digestive tract.

Metabolism Metabolites

Hepatic (cytochrome P-450 system); some renal.
Hepatic (cytochrome P-450 system); some renal. Half Life: 1 to 4 hours

Wikipedia

Bromazine

Biological Half Life

1 to 4 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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